![molecular formula C17H17N5O3 B2881610 8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-49-2](/img/structure/B2881610.png)
8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
説明
8-(3-Methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a tricyclic imidazo[2,1-f]purine-dione core. Key structural features include:
- A 3-methoxyphenyl group at position 8, contributing to aromatic interactions with target receptors.
- Methyl substituents at positions 1, 3, and 7, enhancing metabolic stability and modulating lipophilicity.
特性
IUPAC Name |
6-(3-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-6-5-7-12(8-11)25-4/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVDPRRPDIQCGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides.
Mode of Action
The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR.
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides. By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to the accumulation of S-phase cells and the induction of apoptosis.
Pharmacokinetics
It’s known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion. This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The compound’s action results in S-phase arrest and the induction of apoptosis in cells. Specifically, flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis. The effect of the compound on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway.
生物活性
8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopyrimidines. Its unique structure and functional groups make it a subject of interest in pharmacological research, particularly for its potential biological activities.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H22N6O3
- Molecular Weight : 382.4 g/mol
- CAS Number : 923152-13-0
The structure includes a methoxyphenyl group and multiple methyl substitutions on the imidazo[2,1-f]purine core, which contribute to its biological activity.
Research indicates that this compound interacts with several critical biological targets:
- Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme disrupts folate metabolism, which is crucial for DNA synthesis.
- Thymidylate Synthase (TS) : This enzyme is essential for DNA replication and repair.
- Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT) : Inhibition can affect nucleotide synthesis pathways.
The compound's action leads to apoptosis and cell cycle arrest in the S-phase, particularly in cancer cells. The most potent compounds in this class have shown significant inhibitory effects on tumor cell lines while exhibiting selective toxicity towards cancerous cells compared to non-tumorigenic cells .
Antitumor Activity
Studies have demonstrated that this compound exhibits promising antitumor activity. For instance:
- In vitro Studies : The compound has shown effective inhibition of cell proliferation in various cancer cell lines. It induced G2/M phase arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 52 | Induces apoptosis and G2/M arrest |
MDA-MB-231 | 74 | Inhibits tubulin polymerization |
Other Biological Activities
Beyond its antitumor properties, the compound may also exhibit:
- Antimicrobial Activity : Similar compounds in its class have shown activity against various bacterial strains.
- Enzyme Inhibition : The compound's interaction with enzymes involved in nucleotide metabolism suggests potential applications in treating diseases related to dysregulated cell proliferation.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is likely lipophilic and can enter cells via passive diffusion. This characteristic enhances its bioavailability and therapeutic potential.
Case Studies
Several studies have evaluated the efficacy of this compound:
- Study on Breast Cancer Cells : A study reported that the compound induced significant apoptosis in MCF-7 cells with an IC50 value of 52 nM. The mechanism involved targeting tubulin dynamics leading to mitotic catastrophe .
- Comparative Study with Other Derivatives : Research comparing various imidazopyrimidine derivatives highlighted that modifications in the methoxy group significantly influenced biological activity. The presence of the methoxyphenyl group was crucial for enhancing antitumor efficacy .
類似化合物との比較
Key Findings :
- 5-HT1A Affinity : Substituents like trifluoromethyl (AZ-861) or extended alkyl-piperazine chains (Compound 3i) enhance 5-HT1A binding. The target compound’s 3-methoxyphenyl group may offer moderate affinity, though direct data is unavailable.
- Selectivity: Piperazine-containing derivatives (e.g., AZ-853, 3i) show dual 5-HT1A/5-HT7 activity, while non-piperazine analogs (e.g., CB11) target unrelated pathways like PPARγ .
Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- Brain Penetration : AZ-853’s fluorophenyl group enhances blood-brain barrier penetration compared to AZ-861’s bulkier trifluoromethyl group .
Research Findings and Clinical Implications
Antidepressant and Anxiolytic Efficacy
- Compound 3i : Reduced immobility time in the Forced Swim Test (FST) by 60% at 2.5 mg/kg, surpassing imipramine. Anxiolytic effects at 2.5 mg/kg were stronger than diazepam .
- AZ-853/AZ-861 : Both compounds showed antidepressant-like effects, but AZ-853’s superior brain penetration correlated with higher potency .
Side Effect Profiles
Q & A
Q. What are the key considerations for synthesizing 8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with high purity?
- Methodological Answer : Synthesis requires multi-step optimization, starting with the imidazo[2,1-f]purine core. Critical parameters include:
- Temperature control (e.g., 60–80°C for cyclization steps) to avoid side reactions.
- Solvent selection (e.g., dichloromethane or ethanol for solubility and stability).
- Catalyst use (e.g., palladium catalysts for coupling reactions involving the 3-methoxyphenyl group).
Post-synthesis, HPLC and NMR are essential to confirm purity (>95%) and structural integrity .
Q. How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?
- Methodological Answer : Structural characterization employs:
- NMR spectroscopy (¹H and ¹³C) to map substituents, particularly the 3-methoxyphenyl and methyl groups.
- Mass spectrometry (HRMS) to verify the molecular formula (C₁₉H₂₁N₅O₃).
Key reactive sites include the purine-dione core (prone to nucleophilic attacks) and the methoxy group (influences solubility and hydrogen bonding) .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or phosphatase targets due to the purine core’s ATP-mimetic properties). Use:
- Fluorescence polarization to measure binding affinity.
- Cell viability assays (e.g., MTT) for cytotoxicity screening.
Dose-response curves (IC₅₀ values) should be validated with triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Variability in assay conditions (e.g., pH, serum concentration). Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
- Structural degradation : Conduct stability studies (e.g., LC-MS under light/heat stress) to rule out compound decomposition.
Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics if fluorescence assays yield discrepancies) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Improve bioavailability via:
Q. How does the 3-methoxyphenyl substituent affect structure-activity relationships (SAR) compared to analogs?
- Methodological Answer : The 3-methoxyphenyl group enhances:
Q. What advanced techniques elucidate its mechanism of action in complex biological systems?
- Methodological Answer : Employ:
- Cryo-EM to visualize compound-target interactions at near-atomic resolution.
- Thermal shift assays (TSA) to identify target proteins by monitoring thermal stability shifts.
- RNA-seq to profile downstream gene expression changes in treated vs. untreated cells .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。